molecular formula C13H19BrN2O3 B581351 N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide CAS No. 1171919-93-9

N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide

Cat. No. B581351
M. Wt: 331.21
InChI Key: JHMUBDBYWXYWDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyridine ring, the introduction of the bromine atom, the addition of the dimethoxymethyl group, and the attachment of the pivalamide group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridine ring, the bromine atom, the dimethoxymethyl group, and the pivalamide group . The exact structure would depend on the specific locations of these groups on the molecule.


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions. The bromine atom could be involved in substitution reactions, the pyridine ring could participate in electrophilic substitution reactions, and the amide group could undergo hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the presence of the polar amide group, the aromatic pyridine ring, and the bromine atom .

Scientific Research Applications

Synthesis of Polyheterocyclic Compounds

The synthesis of new polyheterocyclic compounds derived from related precursors demonstrates the utility of such chemicals in constructing complex molecular architectures. These compounds have shown potential in various fields, including the development of new pharmaceuticals and materials with unique properties (Abdel‐Latif, Fatima S. Mehdhar, & Ghada E. Abdel-Ghani, 2019).

Lithiation and Functionalization

The control of the site of lithiation in pyridine derivatives highlights the significance of precise chemical modifications in creating substances with specific characteristics. This process is crucial for synthesizing various organic compounds with potential applications in drug development and materials science (Smith, El‐Hiti, Alshammari, & Fekri, 2013).

Hydrolysis Techniques

Pivalamide hydrolysis methodologies reveal the importance of specific chemical reactions in modifying compounds for further research and application development. These techniques are vital for creating a variety of derivatives with potential uses in chemical synthesis and pharmaceutical research (Bavetsias, Henderson, & McDonald, 2004).

Coordination Polymers

The assembly of heterometallic coordination polymers from trigonal trinuclear blocks showcases the utility of pivalamide derivatives in constructing materials with novel properties. These materials may have applications in catalysis, magnetic materials, and gas storage, reflecting the broader relevance of such compounds in materials science (Sotnik et al., 2015).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, brominated compounds can often be hazardous and require careful handling .

Future Directions

Future research on this compound could involve further exploration of its synthesis, investigation of its properties, and potential applications in areas such as pharmaceuticals or materials science .

properties

IUPAC Name

N-[2-bromo-5-(dimethoxymethyl)pyridin-3-yl]-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2O3/c1-13(2,3)12(17)16-9-6-8(7-15-10(9)14)11(18-4)19-5/h6-7,11H,1-5H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHMUBDBYWXYWDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(N=CC(=C1)C(OC)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.